Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Overview
Description
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which consists of a pyrrolo and pyrazinone ring fused together. The compound’s structural complexity and potential biological activities make it a valuable subject of study.
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown antimicrobial activity against multidrug-resistant staphylococcus aureus , suggesting that it may target bacterial cells.
Mode of Action
It’s known that similar compounds can inhibit the growth of bacteria, indicating a potential bacteriostatic or bactericidal effect .
Result of Action
It has been reported that similar compounds have shown antimicrobial activity , suggesting that it may lead to the death of bacterial cells.
Action Environment
It’s known that similar compounds have been isolated from marine bacteria , indicating that they may be stable and effective in marine environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the construction of the piperazine ring through intramolecular 1,4-addition of an unsaturated amino ester or reductive cyclization of an amino keto ester . The resulting piperazin-2-yl-acetates or propanoates are then subjected to alkylation with methyl bromoacetate, followed by Dieckmann cyclization and acidic demethoxycarbonylation . Depending on the reaction conditions, ring closure of the piperazin-2-ylpropanoates can afford the desired lactams .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow chemistry techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
Industry: this compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can be compared with other similar compounds, such as:
Hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one: This compound has a similar structure but differs in the position of the lactam ring.
Hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-one: Another structurally related compound with a pyrido ring instead of a pyrrolo ring.
Uniqueness: this compound is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXPKPIPBNKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117810-52-3 | |
Record name | octahydropyrrolo[1,2-a]piperazin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the article?
A1: The research article primarily describes the synthesis of various compounds, including Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones, which serve as precursors to 2,7-substituted octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines []. The researchers detail the synthetic steps involved in constructing these complex ring systems from simpler starting materials.
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